

Technical Guide: 2-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Aminoethyl)benzoic acid hydrochloride
Cat. No.:	B563983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of **2-(2-Aminoethyl)benzoic acid hydrochloride**, a chemical compound primarily utilized as a synthetic intermediate in research and development. Due to the limited availability of published data, this document focuses on its chemical identity and physicochemical properties.

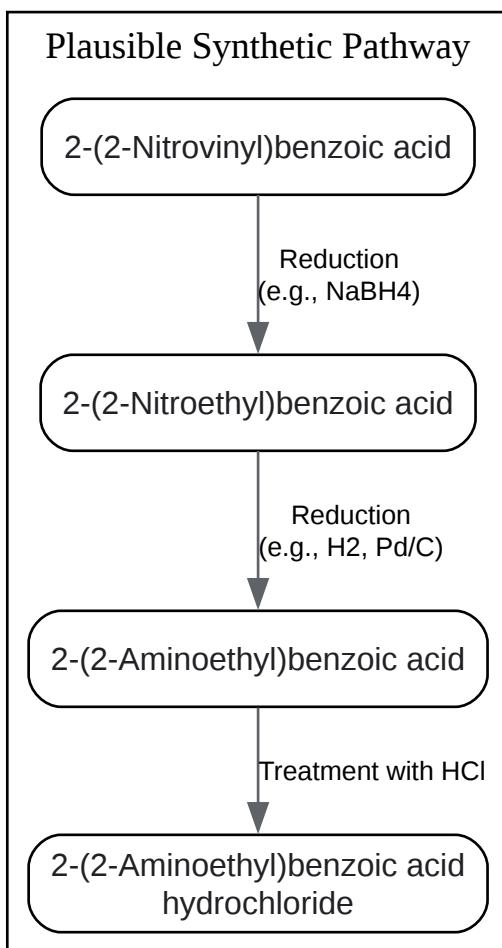
Chemical Identity

A variety of synonyms and identifiers are used in literature and commercial listings for **2-(2-Aminoethyl)benzoic acid hydrochloride**. The following table summarizes these key identifiers.

Identifier Type	Value
Systematic Name	2-(2-Aminoethyl)benzoic acid hydrochloride
CAS Number	102879-42-5
Molecular Formula	C ₉ H ₁₂ ClNO ₂
Molecular Weight	201.65 g/mol
Common Synonyms	2-(AMINOETHYL)-BENZOIC ACID HCl[1], 2-(2-Aminoethyl)benzoic acid, HCl[1]
IUPAC Name	2-(2-aminoethyl)benzoic acid;hydrochloride

Physicochemical Properties

Quantitative experimental data for **2-(2-Aminoethyl)benzoic acid hydrochloride** is not widely available in peer-reviewed literature. The following table includes predicted data from chemical suppliers, which can be useful for initial experimental design.


Property	Value	Data Type
Appearance	White to off-white solid	Experimental
Storage Temperature	Room Temperature, under inert atmosphere	Experimental
Water Solubility	12.8 mg/mL; 0.0637 mol/L	Predicted[1]
LogP (o/w)	0.89	Predicted[1]
Topological Polar Surface Area (TPSA)	63.3 Å ²	Predicted[1]
Molar Refractivity	52.85 cm ³	Predicted[1]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **2-(2-Aminoethyl)benzoic acid hydrochloride** are not readily found in published literature, a plausible synthetic route can

be conceptualized based on standard organic chemistry transformations. A common strategy for the synthesis of such aromatic amines involves the reduction of a corresponding nitro compound.

The diagram below illustrates a potential synthetic pathway for obtaining 2-(2-Aminoethyl)benzoic acid, which can then be converted to its hydrochloride salt.

[Click to download full resolution via product page](#)

A plausible synthetic route to **2-(2-Aminoethyl)benzoic acid hydrochloride**.

Applications in Research and Drug Development

Based on its structure, featuring both a primary amine and a carboxylic acid group, **2-(2-Aminoethyl)benzoic acid hydrochloride** serves as a versatile bifunctional building block in organic synthesis. Its utility lies in the construction of more complex molecules, where the

amino and carboxyl groups can be selectively modified. For professionals in drug development, this compound represents a potential scaffold for the synthesis of novel pharmaceutical candidates. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base, which is advantageous for certain experimental conditions.

Conclusion

2-(2-Aminoethyl)benzoic acid hydrochloride is a chemical intermediate with limited publicly available data regarding its biological activity, detailed experimental protocols, and involvement in specific signaling pathways. The information presented in this guide, including its chemical identity, predicted physicochemical properties, and a plausible synthetic route, is intended to support researchers and scientists in its application for chemical synthesis and further investigation. As with any research chemical, appropriate safety precautions should be taken, and further analytical characterization is recommended before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS:102879-42-5, 2-(2-氨基乙基)苯甲酸盐酸盐-毕得医药 [bidepharm.com]
- To cite this document: BenchChem. [Technical Guide: 2-(2-Aminoethyl)benzoic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b563983#synonyms-for-2-2-aminoethyl-benzoic-acid-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com